molecular formula C8H11N3O2 B14191742 N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea CAS No. 919996-54-6

N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea

Cat. No.: B14191742
CAS No.: 919996-54-6
M. Wt: 181.19 g/mol
InChI Key: FJGLHPAUVLGTKO-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea is a chemical compound that features a urea moiety linked to a pyridine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with hydroxylamine and an isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:

    Step 1: 2-(pyridin-2-yl)ethylamine is reacted with hydroxylamine to form an intermediate.

    Step 2: The intermediate is then treated with an isocyanate to yield N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea.

Industrial Production Methods

Industrial production of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction would produce the corresponding amine.

Scientific Research Applications

N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions or act as a ligand for metal complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N’-[2-(pyridin-3-yl)ethyl]urea
  • N-Hydroxy-N’-[2-(pyridin-4-yl)ethyl]urea
  • N-Hydroxy-N’-[2-(quinolin-2-yl)ethyl]urea

Uniqueness

N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

CAS No.

919996-54-6

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-hydroxy-3-(2-pyridin-2-ylethyl)urea

InChI

InChI=1S/C8H11N3O2/c12-8(11-13)10-6-4-7-3-1-2-5-9-7/h1-3,5,13H,4,6H2,(H2,10,11,12)

InChI Key

FJGLHPAUVLGTKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)NO

Origin of Product

United States

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